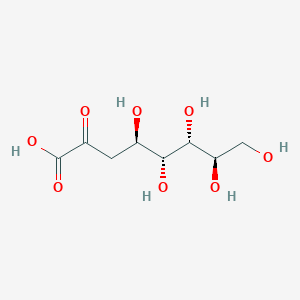
3-deoxy-D-manno-octulosonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-deoxy-D-manno-octulosonate (KDO) is a sugar-like molecule that is an essential component of the outer membrane of Gram-negative bacteria. It is synthesized by bacteria, but not by eukaryotic cells, making it an attractive target for the development of new antibiotics. KDO has several important roles in the bacteria, including stabilizing the outer membrane, protecting against host defense mechanisms, and serving as a target for the immune system.
Aplicaciones Científicas De Investigación
Biosynthesis of Cell Wall Components
- KDO plays a significant role in the biosynthesis of cell wall lipopolysaccharides in bacteria, such as in Escherichia coli. For instance, studies have shown the purification and characterization of enzymes like 3-deoxy-D-manno-octulosonate aldolase, which are involved in the synthesis of KDO and hence, crucial for bacterial cell wall formation (Ghalambor & Heath, 1966).
Role in Plant Cell Walls
- In plants, the function and metabolic pathway of KDO are less clear but it's known to be an essential component of the plant cell wall. Research has cloned and characterized enzymes like Arabidopsis thaliana cytidine monophosphate-KDO synthetase to understand the synthetic pathways of KDO in plants (Misaki et al., 2009).
Enzymatic Studies and Chemical Synthesis
- Numerous studies focus on the enzymatic properties and synthesis of KDO. This includes research on the purification and properties of cytidine monophosphate 3-deoxy-D-manno-octulosonate synthetase, which catalyzes the formation of KDO from substrates like cytidine triphosphate (Ghalambor & Heath, 1966). Other studies have explored chemical synthesis methods for KDO (Charon et al., 1969).
Medical Research and Drug Development
- Although the request excludes drug use and dosage information, it's worth noting that KDO and its derivatives have been studied for their potential in developing new antibacterial agents, particularly against Gram-negative bacteria (Pring et al., 1989).
Structural and Mechanistic Insights
- Detailed structural and mechanistic studies of enzymes related to KDO, such as 3-deoxy-d-manno-Octulosonate 8-Phosphate Synthase, provide insights into their biochemical roles and potential applications in biotechnology and medicine (Radaev et al., 2000).
Propiedades
Número CAS |
10149-14-1 |
|---|---|
Nombre del producto |
3-deoxy-D-manno-octulosonate |
Fórmula molecular |
C8H14O8 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |
Clave InChI |
KYQCXUMVJGMDNG-SHUUEZRQSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Otros números CAS |
10149-14-1 |
Sinónimos |
3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



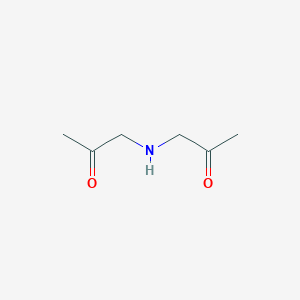

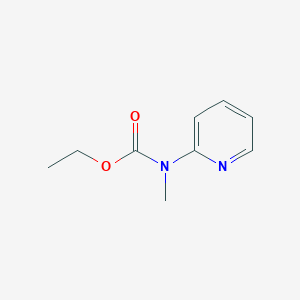
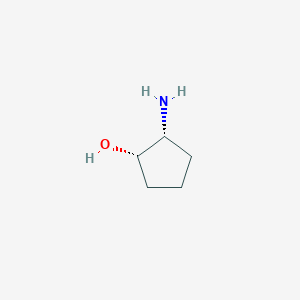
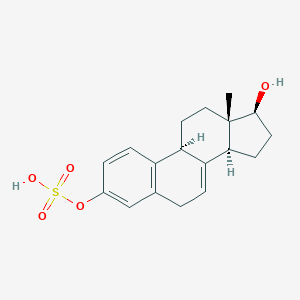
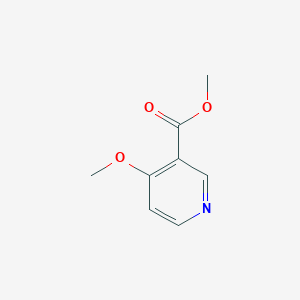
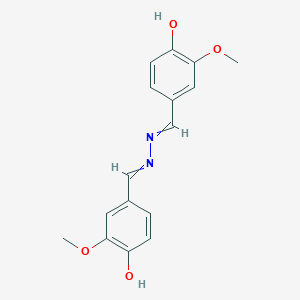
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
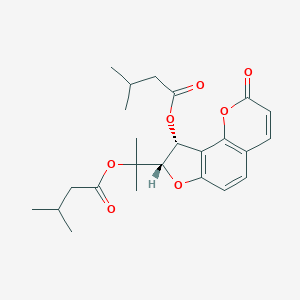
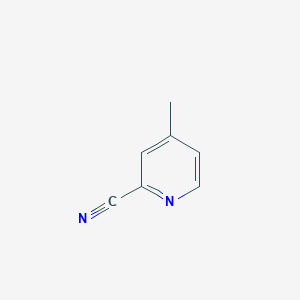
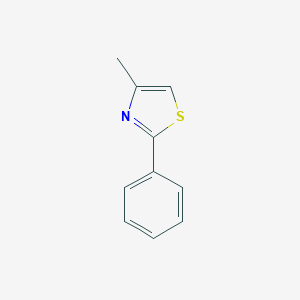
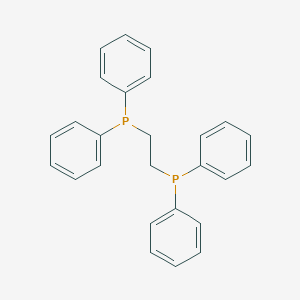
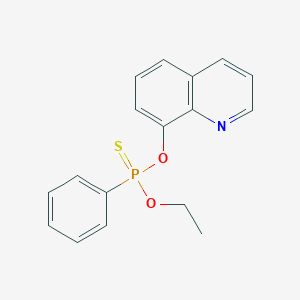
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)